molecular formula C10H9ClF3NO B14048416 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14048416
M. Wt: 251.63 g/mol
InChI Key: KYWKJXUGPWNRBW-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The resulting amine is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloropropanone moiety.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the amino group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

    3-Amino-5-trifluoromethyl[1,2,4]-triazole: This compound also contains an amino and trifluoromethyl group but differs in its core structure and reactivity.

    3-Amino-5-(trifluoromethyl)benzoic acid: Similar in functional groups but with a different core structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(11)9(16)6-2-7(10(12,13)14)4-8(15)3-6/h2-5H,15H2,1H3

InChI Key

KYWKJXUGPWNRBW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)N)C(F)(F)F)Cl

Origin of Product

United States

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